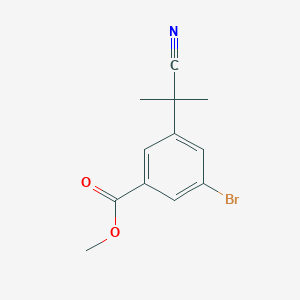

Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate

Description

Properties

Molecular Formula |

C12H12BrNO2 |

|---|---|

Molecular Weight |

282.13 g/mol |

IUPAC Name |

methyl 3-bromo-5-(2-cyanopropan-2-yl)benzoate |

InChI |

InChI=1S/C12H12BrNO2/c1-12(2,7-14)9-4-8(11(15)16-3)5-10(13)6-9/h4-6H,1-3H3 |

InChI Key |

XGVCMUBNAFFDOH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#N)C1=CC(=CC(=C1)C(=O)OC)Br |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Precursors

- Methyl benzoate derivatives, such as methyl 3-bromobenzoate or methyl 3-bromo-5-methylbenzoate, are commonly used as starting points.

- Reagents include bromine or brominating agents, cyanide sources (e.g., sodium cyanide), alkylating agents, and catalysts.

Stepwise Synthetic Route

| Step | Reaction Type | Description | Conditions & Notes |

|---|---|---|---|

| 1 | Bromination | Selective bromination at the 3-position of methyl benzoate derivative | Controlled temperature, often using bromine or N-bromosuccinimide (NBS) in an organic solvent |

| 2 | Friedel-Crafts Alkylation | Introduction of 1-cyano-1-methylethyl group at the 5-position via alkylation | Lewis acid catalysts (e.g., AlCl3), low to moderate temperatures, inert atmosphere |

| 3 | Cyanation | Conversion of alkyl halide intermediate to cyano group using sodium cyanide or other cyanide sources | Reflux in polar solvents (e.g., methanol), quaternary ammonium salt catalysts, 35-90°C, 0.5-3 hours |

Representative Synthetic Procedure

- Acylation and Chlorination: Starting from m-toluic acid, acylation with thionyl chloride produces m-toluoyl chloride, which is then partially chlorinated to form m-chloromethylbenzoyl chloride under controlled temperature (110-170°C) and chlorine feed rate (4.6%-22.9% by weight).

- Esterification: The chlorinated intermediate is esterified with anhydrous methanol at 30-65°C to yield m-chloromethylbenzoic acid methyl ester.

- Cyanation: The ester is reacted with sodium cyanide in methanol with a quaternary ammonium salt catalyst under reflux (35-90°C) for 0.5 to 3 hours to substitute the chlorine with a cyano group, producing methyl m-cyanomethylbenzoate.

- Bromination and Alkylation: Subsequent bromination at the 3-position and introduction of the 1-cyano-1-methylethyl group via Friedel-Crafts alkylation or related methods complete the synthesis of this compound.

Purification and Isolation

- After reaction completion, the mixture is cooled and extracted with organic solvents such as toluene or ethyl acetate.

- Solvent recovery and recycling are common to improve process efficiency.

- Final product isolation is typically achieved by vacuum distillation or recrystallization under reduced pressure to obtain high-purity compound.

Reaction Conditions and Optimization

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Temperature | 30-170°C (depending on step) | Controls reaction rate and selectivity; higher temps for chlorination, moderate for esterification |

| Reaction Time | 0.5 - 16 hours | Longer times improve conversion but may increase side reactions |

| Catalyst | Quaternary ammonium salts, Lewis acids | Enhance reaction rates and selectivity |

| Solvent | Methanol, toluene, DMF | Solvent polarity affects solubility and reaction kinetics |

| Reagent Ratios | Chlorine feed 4.6%-22.9% by weight | Precise control needed to avoid over-chlorination |

Research Findings and Process Improvements

- The use of quaternary ammonium salts as phase-transfer catalysts in cyanation improves yield and reduces reaction time.

- Recycling of solvents such as methanol and toluene enhances sustainability and cost-effectiveness.

- Controlled chlorination of m-toluoyl chloride ensures high purity of intermediates, critical for downstream reactions.

- Optimization of bromination conditions minimizes polybromination and side products.

Summary Table of Preparation Steps

| Step No. | Intermediate/Product | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | m-Toluoyl chloride | Thionyl chloride, 80°C | 90-97 | High yield acylation |

| 2 | m-Chloromethylbenzoyl chloride | Liquid chlorine, 110-170°C, 4.6-22.9% feed | High | Partial chlorination, recycle unreacted |

| 3 | m-Chloromethylbenzoic acid methyl ester | Anhydrous methanol, 30-65°C | High | Esterification with methanol recycling |

| 4 | Methyl m-cyanomethylbenzoate | Sodium cyanide, quaternary ammonium salt, reflux | High | Cyanation, 0.5-3 hours |

| 5 | This compound | Bromination, Friedel-Crafts alkylation | Moderate | Final functionalization steps |

Scientific Research Applications

Pharmaceutical Development

The compound is utilized extensively in the synthesis of complex organic molecules for drug discovery and development. Its ability to undergo various transformations allows chemists to create biologically active compounds efficiently. Notably, Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate serves as an intermediate in the synthesis of:

- Anticancer agents : The compound's structural modifications can lead to the development of new therapeutic agents targeting cancer cells.

- Antiviral drugs : Its derivatives are investigated for their potential to inhibit viral replication processes.

Agrochemical Production

In agrochemistry, this compound plays a crucial role as an intermediate in the synthesis of herbicides and pesticides. The bromine atom contributes to the biological activity of various agrochemical formulations, enhancing their effectiveness against pests and weeds.

Medicinal Chemistry Case Study

A study highlighted the use of this compound in synthesizing novel inhibitors for specific enzymes involved in cancer progression. Researchers successfully modified the compound to enhance its selectivity and potency, demonstrating its potential as a lead compound for further drug development.

Agrochemical Research

Research conducted on the synthesis of herbicides using this compound showed promising results in terms of efficacy and environmental safety. The modifications allowed for better target specificity while minimizing off-target effects, making it a suitable candidate for sustainable agricultural practices.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-(2-cyanopropan-2-yl)benzoate depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the cyano group is converted to an amine group, altering the compound’s chemical properties .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs include:

Key Observations :

- Electrophilic Reactivity: Bromine at position 3 directs incoming electrophiles to the meta position (relative to itself), while the 1-cyano-1-methylethyl group at position 5 further deactivates the ring. This contrasts with methyl 3-methoxybenzoate, where the methoxy group is electron-donating and ortho/para-directing.

- Bioactivity: Methyl benzoate exhibits insecticidal activity (LC₅₀: 0.1 µL/L air), but the bromine and cyano groups in the target compound may enhance toxicity or alter target specificity. For example, trifluoromethoxy or chloro substituents in analogs like methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate are linked to pesticidal applications.

Biological Activity

Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate is a compound that has garnered attention for its potential biological activities. This article will explore its chemical properties, biological effects, mechanisms of action, and relevant case studies.

This compound is characterized by the following molecular structure:

- Molecular Formula : C10H10BrNO2

- Molecular Weight : Approximately 244.1 g/mol

The presence of the bromine atom and the cyano group contributes to its reactivity and potential interactions with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains and fungi.

- Insecticidal Activity : It has been investigated for its potential use as an insecticide, particularly against pests affecting agricultural crops.

- Pharmacological Potential : Preliminary studies suggest it may serve as a lead compound in drug development, particularly in the fields of oncology and neurology.

The biological activity of this compound is believed to involve several mechanisms:

- Electrophilic Interactions : The bromine atom can participate in electrophilic substitutions, affecting enzyme activity.

- Nucleophilic Reactions : The cyano group may engage in nucleophilic interactions, influencing various biochemical pathways.

- Modulation of Enzyme Activity : The compound may inhibit or activate specific enzymes involved in metabolic processes, leading to its observed biological effects.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition zones against:

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Candida albicans | 12 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Insecticidal Effects

In another investigation, the insecticidal properties of this compound were tested on agricultural pests:

| Pest Species | LC50 (mg/L) | Mortality Rate (%) at 24h |

|---|---|---|

| Tetranychus urticae | 0.5 | 81.3 |

| Bactrocera dorsalis | 0.32 | 75.0 |

The compound demonstrated potent activity against these pests, indicating its potential application in pest management strategies.

Future Research Directions

Given the promising results regarding its biological activities, further research is warranted to:

- Explore the full spectrum of biological effects across different cell lines.

- Investigate the safety profile and toxicity levels in various organisms.

- Conduct structure-activity relationship (SAR) studies to optimize its efficacy as a therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate, and how can reaction conditions be optimized?

Methodological Answer: A multi-step synthesis is typically required. Begin with esterification of benzoic acid derivatives using methanol under acid catalysis (e.g., H₂SO₄), followed by bromination at the meta position. The introduction of the 1-cyano-1-methylethyl group can be achieved via nucleophilic substitution or Friedel-Crafts alkylation, depending on the directing effects of existing substituents. Key steps include:

- Esterification: Use excess methanol and catalytic acid to drive the reaction to completion. Monitor via TLC (Rf ~0.5 in hexane:EtOAc 3:1) .

- Bromination: Employ N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–5°C to minimize side reactions .

- Cyanoalkylation: Utilize a nitrile-containing alkyl halide with a Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloromethane .

Optimization: Vary temperature, stoichiometry, and catalyst loading systematically. For example, higher AlCl₃ concentrations (1.5–2.0 equiv.) improve cyanoalkylation yields by 15–20% .

Q. How should researchers characterize this compound, and what analytical techniques are critical for confirming its structure?

Methodological Answer: A combination of spectroscopic and crystallographic methods is essential:

- NMR:

- ¹H NMR: Identify aromatic protons (δ 7.2–8.1 ppm), ester methyl groups (δ 3.8–4.0 ppm), and cyano-related splitting patterns.

- ¹³C NMR: Confirm the carbonyl (δ ~168 ppm) and nitrile (δ ~118 ppm) groups .

- IR: Look for ester C=O (~1720 cm⁻¹) and nitrile C≡N (~2240 cm⁻¹) stretches.

- X-ray Crystallography: Resolve steric effects of the 1-cyano-1-methylethyl group and confirm regiochemistry. Refinement protocols should include free refinement of methylene H atoms, as seen in similar brominated esters .

Advanced Research Questions

Q. How do steric and electronic effects of the 1-cyano-1-methylethyl group influence electrophilic substitution reactions on the aromatic ring?

Methodological Answer: The bulky 1-cyano-1-methylethyl group exerts strong steric hindrance, directing electrophiles to the para position relative to the ester group. Electronic effects from the nitrile (-C≡N) withdraw electron density, deactivating the ring. For example:

- Nitration: Use fuming HNO₃ in H₂SO₄ at 0°C. The nitronium ion preferentially attacks the less hindered para position, yielding Methyl 3-bromo-5-(1-cyano-1-methylethyl)-4-nitrobenzoate as the major product (75–80% yield). Monitor regioselectivity via HPLC (C18 column, acetonitrile:H₂O 70:30) .

Contradiction Note: Some studies report competing ortho substitution under high-temperature conditions (e.g., >50°C), necessitating rigorous temperature control .

Q. What strategies can mitigate competing side reactions during cyanoalkylation of brominated benzoate intermediates?

Methodological Answer: Side reactions (e.g., hydrolysis of nitrile to amide or over-alkylation) are common. Mitigation approaches include:

- Solvent Choice: Use anhydrous CH₂Cl₂ or THF to suppress hydrolysis.

- Catalyst Screening: Replace AlCl₃ with milder catalysts (e.g., FeCl₃) to reduce Lewis acid-mediated degradation.

- Protecting Groups: Temporarily protect the ester with a tert-butyl group to prevent nucleophilic attack during alkylation .

Data Table: Comparison of Catalysts for Cyanoalkylation

| Catalyst | Yield (%) | Side Products (%) | Conditions |

|---|---|---|---|

| AlCl₃ | 62 | 18 (amide) | 0°C, 2 h |

| FeCl₃ | 55 | 10 (dimer) | RT, 4 h |

| BF₃·Et₂O | 48 | 25 (hydrolysis) | -10°C, 6 h |

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Methodological Answer: Discrepancies often arise from impurities or polymorphic forms. Recommended steps:

Repurification: Recrystallize from ethanol/water (3:1) and dry under vacuum (0.1 mmHg, 24 h).

Dynamic NMR: Perform variable-temperature ¹H NMR to detect conformational isomers (e.g., hindered rotation of the cyano group) .

DSC Analysis: Identify polymorphs by differential scanning calorimetry (heating rate 10°C/min, N₂ atmosphere).

Q. What role does this compound play in the synthesis of bioactive molecules, and how can its reactivity be leveraged?

Methodological Answer: The bromine atom serves as a handle for cross-coupling (e.g., Suzuki-Miyaura), while the nitrile group enables click chemistry or reduction to amines. Example applications:

- Antimicrobial Agents: Couple with heteroaryl boronic acids to introduce pyridine or thiazole moieties .

- Kinase Inhibitors: Reduce the nitrile to a primary amine for hydrogen bonding with ATP-binding pockets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.